molecular formula C14H18N2O B13801974 N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide

N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B13801974
M. Wt: 230.31 g/mol
InChI Key: YXZGRNWBTXFANX-UHFFFAOYSA-N
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Description

N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide (CAS: 823821-81-4) is a synthetic indole-derived acetamide with the molecular formula C₁₄H₁₈N₂O and a molar mass of 230.31 g/mol . Its structure comprises a 7-ethyl-substituted indole core, an ethyl linker at the 3-position, and an acetamide functional group.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[2-(7-ethyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C14H18N2O/c1-3-11-5-4-6-13-12(9-16-14(11)13)7-8-15-10(2)17/h4-6,9,16H,3,7-8H2,1-2H3,(H,15,17)

InChI Key

YXZGRNWBTXFANX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide typically involves the reaction between tryptamine and an appropriate acylating agent. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. This method is widely used for the preparation of amides, esters, and anhydrides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes in the body, modulating their activity. This compound may act on serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

7-Ethyl vs. 5-Methoxy Substitution
  • Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide, CAS: 73-31-4): The 5-methoxy group in melatonin enhances its binding to melatonin receptors, critical for circadian rhythm regulation . Key Difference: Methoxy groups introduce hydrogen-bonding capacity, while alkyl chains like ethyl prioritize hydrophobic interactions.
7-Ethyl vs. 2-Methyl Substitution
  • (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide: The 2-methyl substituent shifts the indole's electronic environment, altering NMR chemical shifts (e.g., C3 proton at δ 7.2–7.4 ppm) compared to the 7-ethyl analog . Melting points for methyl-substituted derivatives range from 159–187°C, suggesting higher crystallinity than the 7-ethyl compound (data unavailable) .

Functional Group Modifications

Acetamide vs. Oxoacetamide
  • N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide :
    • The ketone group in the oxoacetamide derivative introduces electrophilicity, enabling nucleophilic addition reactions absent in the target compound .
    • This compound exhibits moderate cytotoxicity against cancer cells (IC₅₀ ~50 µM), while the 7-ethyl analog’s activity remains unstudied .
N-Substituent Diversity
  • N-(1-Phenylethyl)-2-(1H-indol-3-yl)acetamide :
    • The bulky phenylethyl group on the acetamide nitrogen reduces rotational freedom, as confirmed by X-ray crystallography (torsion angle: 85.3°) .
    • Such steric effects may hinder binding to compact active sites compared to the smaller ethyl group in the target compound.

Halogenated and Multi-Indole Derivatives

  • 2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide: Dual chloro substituents increase molecular weight (MW: 376.27 vs. Chlorine atoms deshield adjacent protons in ¹H NMR (e.g., C5 proton at δ 7.8 ppm) .
  • 2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide: This dimeric indole-acetamide shows unique π-π stacking interactions in crystallography, absent in monomeric analogs .
Cytotoxicity
Enzyme Modulation

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